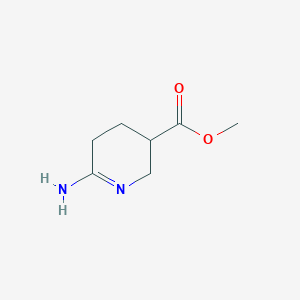
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolapril Hydrochloride: is an orally active prodrug of a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It was developed by Warner-Lambert/Parke-Davis Pharmaceutical Research for the treatment of hypertension . This compound is known for its ability to suppress the contractile or pressor responses to Angiotensin I, making it a potent antihypertensive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Indolapril Hydrochloride can be synthesized through a series of chemical reactions involving amide coupling. The process involves the activation of specific carbonyl moieties using N-carboxyanhydrides (NCAs). The reaction sequence includes the formation of anhydrides, followed by the addition of secondary amines. The reaction times can vary, with heating at 45°C shortening the reaction time from 17 to 6 minutes .
Industrial Production Methods: : The industrial production of Indolapril Hydrochloride involves continuous flow synthesis, which allows for efficient and scalable production. This method utilizes in situ infrared analysis to monitor the reaction progress and ensure high yields .
Chemical Reactions Analysis
Types of Reactions: : Indolapril Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved.
Major Products: : The major products formed from these reactions include various derivatives of Indolapril Hydrochloride, which can have different pharmacological properties .
Scientific Research Applications
Indolapril Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: Employed in the development of new antihypertensive drugs and formulations
Mechanism of Action
Indolapril Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Indolapril Hydrochloride reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Perindopril: Another ACE inhibitor used for treating hypertension.
Ramipril: Known for its cardioprotective effects.
Enalapril: Widely used in the management of hypertension and heart failure.
Uniqueness: : Indolapril Hydrochloride is unique due to its nonsulfhydryl structure, which reduces the risk of certain side effects associated with sulfhydryl-containing ACE inhibitors. Additionally, its high specificity in suppressing the contractile responses to Angiotensin I makes it a potent antihypertensive agent .
Properties
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOGNUJWRYXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=NC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














